N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
Overview
Description
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, also known as Methylhexaneamine 4-methylbenzenesulfonate or DMAA, is a synthetic stimulant drug that has been used in dietary supplements and recreational drugs. DMAA is a derivative of the naturally occurring stimulant 1,3-dimethylamylamine (DMAA), which is found in the geranium plant. It has been used as an ingredient in dietary supplements and recreational drugs since the 1990s. DMAA is a stimulant that has been found to have effects similar to those of ephedrine and amphetamines, and is known to have both stimulant and thermogenic effects.
Scientific Research Applications
Reactivity Studies
- A study explored the reactivity of similar compounds, focusing on how (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate interacts with various nucleophiles, including alcohols, amines, and thiols, under a single set of reaction conditions. This research is relevant for understanding the chemical behavior of compounds like N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
Crystal Structure Analysis
- Another study provides insights into the crystal structure of a compound structurally similar to this compound. The research on 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate reveals details about its molecular geometry, hydrogen bonding, and interactions, which could be analogous to those in this compound (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).
Fluorescent Visualization
- Research on 2-Amino-5-methylbenzenesulfonic acid, a compound related to this compound, has been used for indirect fluorescent visualization in reversed-phase ion pair chromatography. This application highlights the potential for similar visualization techniques in the study of this compound (Gallo & Walters, 1986).
Methodology Development
- A study focused on a methodology for intermolecular amination of N-acyliminium species, utilizing a catalyst like 4-methylbenzenesulfonic acid (PTSA). This could be relevant for the synthesis and application of this compound (Yang, Chu, & Ji, 2014).
Synthetic Applications
- Research on the synthesis and reactions of Calix[4]arene Bisanhydrides, including the use of tetra-p-methylbenzenesulfonate, provides insight into the chemical behavior and potential applications of this compound in synthesizing complex organic structures (Sharma & Gutsche, 1999).
properties
IUPAC Name |
4-methylbenzenesulfonic acid;N-methylhex-5-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.C7H8O3S/c1-3-4-5-6-7-8-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,8H,1,4-7H2,2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCUDAFMSJKYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674029 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1108656-90-1 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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